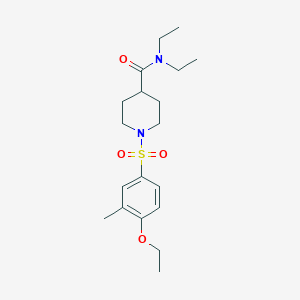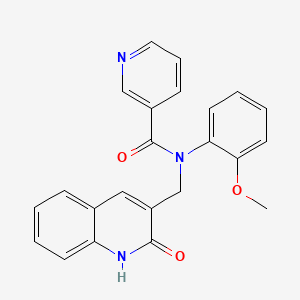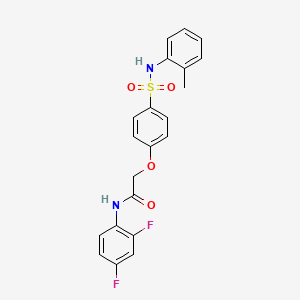
N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as DFN-15, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called IκB kinase (IKK). IKK is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses. By inhibiting IKK, N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may reduce the activation of NF-κB and downstream inflammatory responses.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its unique chemical structure, which makes it a promising candidate for further research. Its mechanism of action is also distinct from other anti-inflammatory agents, which may make it effective in treating diseases that are resistant to current therapies. However, one limitation of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is that its safety and efficacy in humans have not yet been established, and further studies are needed to evaluate its potential as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One area of interest is its potential use in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other anti-inflammatory agents to enhance its therapeutic effects. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide in humans, and to determine the optimal dosage and administration route for therapeutic use.
In conclusion, N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is a promising small molecule with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further research, and preclinical studies have shown promising results. Further studies are needed to evaluate its safety and efficacy in humans and to determine its optimal therapeutic use.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide involves several steps, including the reaction of 2,4-difluorophenylamine with 4-(N-(o-tolyl)sulfamoyl)phenol to form an intermediate compound, which is then reacted with ethyl chloroacetate to produce the final product. The synthesis method has been optimized to achieve high yields and purity of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In preclinical studies, N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been effective in reducing inflammation in various models of inflammatory diseases, including rheumatoid arthritis, colitis, and multiple sclerosis.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S/c1-14-4-2-3-5-19(14)25-30(27,28)17-9-7-16(8-10-17)29-13-21(26)24-20-11-6-15(22)12-18(20)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPCVSJAPZYJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

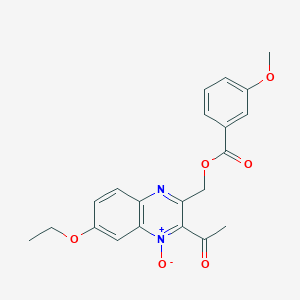

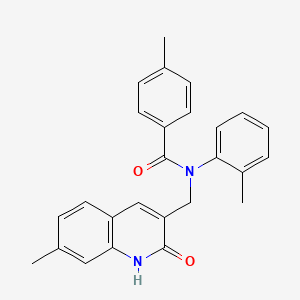
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7684063.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684064.png)
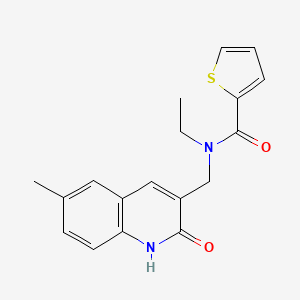


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)



